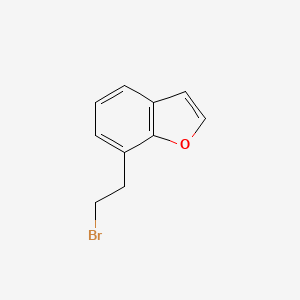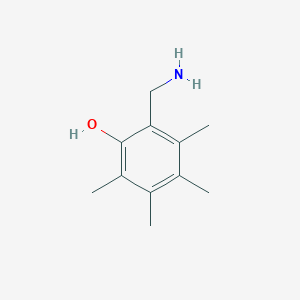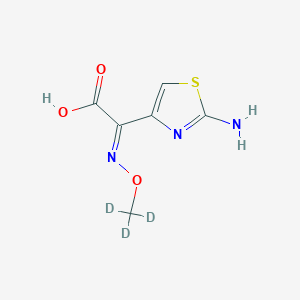
N-Methyldiethanolamine-13C,d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyldiethanolamine-13C,d3Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. This compound is often utilized in various analytical and biochemical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in complex biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3Hydrochloride typically involves the ethoxylation of methylamine using ethylene oxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] In this process, methylamine reacts with ethylene oxide to form N-Methyldiethanolamine. For the isotopically labeled version, carbon-13 and deuterium-labeled ethylene oxide are used .
Industrial Production Methods
Industrial production of N-Methyldiethanolamine-13C,d3Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
化学反応の分析
Types of Reactions
N-Methyldiethanolamine-13C,d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Condensation: Typically involves the use of aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: N-Methyldiethanolamine N-oxide.
Substitution: Various substituted derivatives depending on the reagent used.
Condensation: Imines or Schiff bases.
科学的研究の応用
N-Methyldiethanolamine-13C,d3Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Employed in pharmacokinetic studies to track the distribution and metabolism of drugs.
作用機序
The mechanism of action of N-Methyldiethanolamine-13C,d3Hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labeling. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug distribution analysis. The isotopic labels allow for precise detection and quantification using techniques like mass spectrometry .
類似化合物との比較
Similar Compounds
N-Methyldiethanolamine: The non-labeled version of the compound.
N-Ethyldiethanolamine: Similar structure but with an ethyl group instead of a methyl group.
Diethanolamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-Methyldiethanolamine-13C,d3Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in complex systems. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
特性
分子式 |
C5H14ClNO2 |
|---|---|
分子量 |
159.63 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3; |
InChIキー |
CMPOVQUVPYXEBN-SPZGMPHYSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(CCO)CCO.Cl |
正規SMILES |
CN(CCO)CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
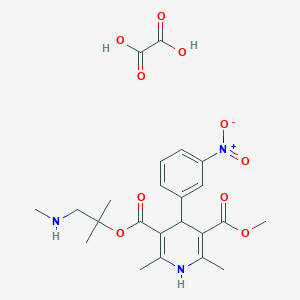
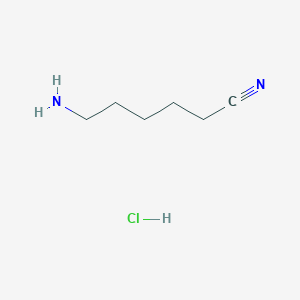
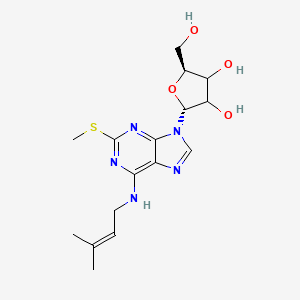
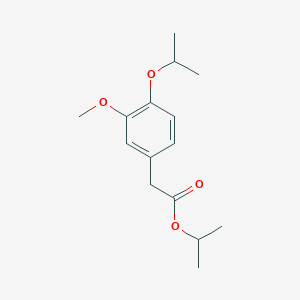
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
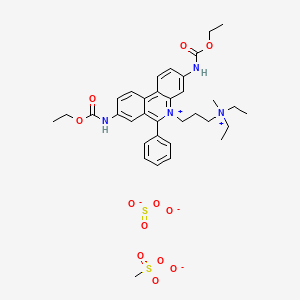
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)

